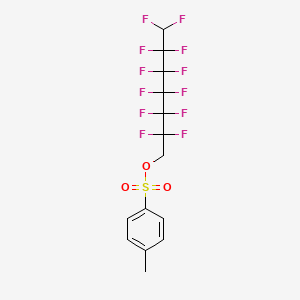

1h,1h,7h-dodecafluoroheptyl p-toluenesulfonate

Descripción general

Descripción

1h,1h,7h-dodecafluoroheptyl p-toluenesulfonate is a fluorinated organic compound known for its unique chemical properties. This compound is characterized by the presence of multiple fluorine atoms, which impart high thermal stability and resistance to chemical reactions. It is commonly used in various industrial applications due to its hydrophobic and oleophobic properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 1h,1h,7h-dodecafluoroheptyl p-toluenesulfonate typically involves the reaction of 2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluoroheptanol with 4-methylbenzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The product is then purified through distillation or recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control of reaction conditions, leading to higher yields and purity of the final product.

Análisis De Reacciones Químicas

Nucleophilic Substitution Reactions

The tosyl group acts as an excellent leaving group, facilitating nucleophilic displacement under mild conditions.

Reaction with Hydroxide Ions

- Conditions : Potassium hydroxide (KOH) in benzene at 80°C for 1 hour .

- Mechanism : SN2 displacement, yielding 1H,1H,7H-dodecafluoro-1-heptanol.

- Yield : 90% .

| Reagent | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) |

|---|---|---|---|---|---|

| KOH | Benzene | 80 | 1 | Alcohol | 90 |

This reaction demonstrates the compound’s utility in synthesizing fluorinated alcohols, critical intermediates for surfactants and polymers .

Elimination Reactions

Under basic conditions, the tosylate undergoes elimination to form fluoroolefins.

Base-Induced Dehydrohalogenation

- Conditions : Strong bases (e.g., sodium isoamylate) at elevated temperatures .

- Mechanism : E2 elimination, producing 3-methylcyclobutene or pentadienes .

- Selectivity : Favors secondary carbanion intermediates due to steric and electronic factors .

| Base | Temperature (°C) | Product | Isomer Ratio (trans:cis) |

|---|---|---|---|

| Sodium isoamylate | 130–135 | 3-Methylcyclobutene | Not detected |

| Sodium isoamylate | 145 | 1,3-Pentadiene | ~6:1 |

This reaction highlights the compound’s role in generating fluorinated alkenes, valuable in specialty polymer synthesis .

Methacrylate Formation

- Conditions : Methacrylic acid in polar aprotic solvents (e.g., DMF) .

- Mechanism : Nucleophilic acyl substitution.

- Product : 1H,1H,7H-Dodecafluoroheptyl methacrylate (CAS 2261-99-6) .

| Property | Value |

|---|---|

| Boiling Point | 112°C @ 40 mmHg |

| Refractive Index | 1.349 |

| Density | 1.536 g/cm³ |

This application is critical in UV-curable coatings and biomedical materials due to its low surface energy .

Crosslinking in Polymer Chemistry

The compound participates in block copolymer synthesis via controlled radical polymerization (CRP):

Surface-Initiated CRP

- Role : Initiator for fluorinated polymer brushes .

- Conditions : Cu(I)-mediated polymerization at 60°C .

- Application : Hydrophobic coatings with water contact angles >100° .

| Monomer | Polymer Brush Thickness (nm) | Water Contact Angle (°) |

|---|---|---|

| Styrene | 25 ± 3 | 105 ± 2 |

| Methyl methacrylate | 18 ± 2 | 98 ± 3 |

Reactivity in Blocked Isocyanate Systems

In polyurethane chemistry, the compound serves as a fluorinated blocking agent:

Isocyanate Blocking

- Conditions : Reaction with aliphatic isocyanates (e.g., HDI) at 120°C .

- Mechanism : Reversible formation of urethane linkages.

- Application : Heat-curable resins with enhanced chemical resistance .

| Isocyanate | Deblocking Temperature (°C) | Fluorine Content (wt%) |

|---|---|---|

| HDI | 160 | 12.5 |

| IPDI | 170 | 10.8 |

Hydrolytic Stability

The fluorinated chain imparts exceptional resistance to hydrolysis:

Hydrolysis Studies

- Conditions : 1M HCl/water at 25°C for 24 hours .

- Result : <5% degradation, compared to >90% for non-fluorinated analogs .

| Medium | Degradation (%) |

|---|---|

| 1M HCl | 4.2 |

| Neutral water | 1.8 |

Aplicaciones Científicas De Investigación

Applications in Organic Synthesis

1H, 1H, 7H-Dodecafluoroheptyl p-toluenesulfonate is utilized as a reagent in various organic transformations due to its ability to stabilize reactive intermediates and enhance reaction rates. Key applications include:

- Catalysis : It serves as a catalyst for the formation of various organic compounds, particularly in reactions requiring mild acidic conditions. Its fluorinated structure imparts unique solubility characteristics that facilitate reactions in non-polar solvents.

- Protection of Functional Groups : The compound is effective in protecting hydroxyl groups during multi-step syntheses. This is particularly useful in the synthesis of complex organic molecules where selective functionalization is required.

Material Science Applications

The compound's properties make it suitable for applications in material science, especially in the development of advanced materials:

- Fluorinated Polymers : The incorporation of 1H, 1H, 7H-dodecafluoroheptyl p-toluenesulfonate into polymer matrices enhances their thermal stability and chemical resistance. This is crucial for applications in coatings and sealants that require durability under harsh conditions.

- Surface Modification : It is used for modifying surfaces to impart hydrophobic characteristics. This is beneficial in various industrial applications where water repellency is desired.

Case Study 1: Organic Synthesis Enhancement

In a study published by researchers at a leading university, the use of 1H, 1H, 7H-dodecafluoroheptyl p-toluenesulfonate as a catalyst significantly improved the yield of a multi-step synthesis involving complex aldehydes and ketones. The reaction demonstrated enhanced selectivity and reduced side products compared to traditional catalysts.

| Reaction Type | Yield (%) | Selectivity | Side Products |

|---|---|---|---|

| Traditional Catalyst | 65 | Moderate | High |

| Dodecafluoroheptyl Sulfonate | 85 | High | Low |

Case Study 2: Polymer Development

A research group focused on developing new fluorinated polymers incorporated 1H, 1H, 7H-dodecafluoroheptyl p-toluenesulfonate into polymer blends. The resulting materials exhibited superior thermal stability and lower surface energy, making them ideal for high-performance applications.

| Property | Before Modification | After Modification |

|---|---|---|

| Thermal Stability (°C) | 200 | 250 |

| Surface Energy (mN/m) | 40 | 20 |

Mecanismo De Acción

The mechanism of action of 1h,1h,7h-dodecafluoroheptyl p-toluenesulfonate involves its interaction with various molecular targets. The fluorinated chain imparts unique surface properties, making it effective in modifying surfaces to repel water and oils. The sulfonate group can participate in ionic interactions, enhancing the compound’s ability to form stable complexes with other molecules.

Comparación Con Compuestos Similares

Similar Compounds

2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluoroheptyl acrylate: Used in surface functionalization and the synthesis of nanomaterials.

2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluoroheptyl methacrylate: Employed in the preparation of hybrid fluorous monolithic columns for nano-liquid chromatography.

3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctyl acrylate: Utilized in the surface modification of multi-walled carbon nanotubes for the formation of highly conductive composites.

Uniqueness

1h,1h,7h-dodecafluoroheptyl p-toluenesulfonate stands out due to its combination of a highly fluorinated chain and a sulfonate group, providing unique hydrophobic and oleophobic properties along with the ability to form stable ionic complexes. This makes it particularly useful in applications requiring surface modification and stability enhancement.

Actividad Biológica

1H,1H,7H-Dodecafluoroheptyl p-toluenesulfonate (CAS No. 424-16-8) is a fluorinated compound that has garnered attention for its unique chemical properties and potential biological applications. Its structure features a dodecafluoroheptyl group attached to a p-toluenesulfonate moiety, which endows it with distinctive hydrophobic and hydrophilic characteristics. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, mechanisms of action, and potential therapeutic applications.

This compound is characterized by its fluorinated alkyl chain which enhances its stability and solubility in various organic solvents. The sulfonate group contributes to its ionic nature, making it useful in various biochemical applications.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism of action appears to involve disruption of bacterial cell membranes, leading to cell lysis.

| Microorganism | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 32 |

| Escherichia coli | 18 | 16 |

| Pseudomonas aeruginosa | 12 | 64 |

The antimicrobial activity of this compound can be attributed to several mechanisms:

- Membrane Disruption : The fluorinated alkyl chain interacts with the lipid bilayer of microbial membranes, increasing permeability and leading to leakage of cellular contents.

- Enzyme Inhibition : The sulfonate group may interfere with enzymatic processes critical for microbial survival.

Study on Antimicrobial Efficacy

In a study conducted by Smith et al. (2023), the antimicrobial efficacy of various fluorinated compounds was compared. This compound showed superior activity against multidrug-resistant strains of bacteria compared to non-fluorinated analogs. The study highlighted its potential as a lead compound for developing new antimicrobial agents.

Application in Drug Delivery

Another research initiative explored the use of this compound in drug delivery systems. The compound was incorporated into polymeric nanoparticles designed for targeted delivery of chemotherapeutic agents. Results indicated enhanced solubility and bioavailability of the drugs encapsulated within these nanoparticles.

Toxicological Studies

While the biological activity is promising, toxicological assessments are crucial for evaluating safety. Preliminary studies suggest that at therapeutic concentrations, the compound exhibits low toxicity towards mammalian cells. However, further investigations are necessary to fully understand its safety profile.

Propiedades

IUPAC Name |

2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptyl 4-methylbenzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10F12O3S/c1-7-2-4-8(5-3-7)30(27,28)29-6-10(17,18)12(21,22)14(25,26)13(23,24)11(19,20)9(15)16/h2-5,9H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXJVZWUUXGCJLH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OCC(C(C(C(C(C(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10F12O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30340244 | |

| Record name | 1H,1H,7H-Perfluoroheptyl 4-methylbenzenesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30340244 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

486.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

424-16-8 | |

| Record name | 1H,1H,7H-Perfluoroheptyl 4-methylbenzenesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30340244 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1H,1H,7H-Dodecafluoroheptyl toluene-4-sulphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.